
Methyl3-(4-aminophenyl)acrylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-aminophenyl)acrylate hydrochloride is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of 4-aminophenylacrylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the synthesis can be carried out over a period of several hours without clogging or pressure build-up, achieving high throughput and isolated yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-aminophenyl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-aminophenyl)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-nitrophenyl)acrylate
- Methyl 3-(4-methoxyphenyl)acrylate
- Methyl 3-(4-chlorophenyl)acrylate
Uniqueness
Methyl 3-(4-aminophenyl)acrylate hydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and applications. This functional group makes it particularly useful in the synthesis of polymers and in biological research .
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
methyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-7H,11H2,1H3;1H/b7-4+; |
InChI-Schlüssel |
IINGSOPKXWPBDP-KQGICBIGSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N.Cl |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
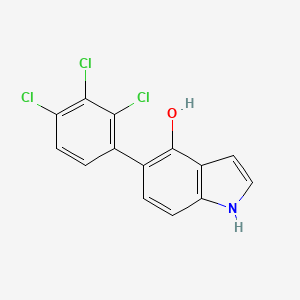
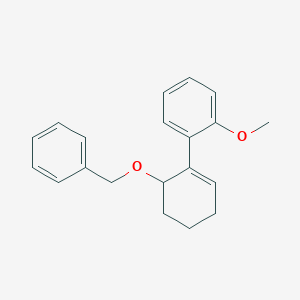
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)

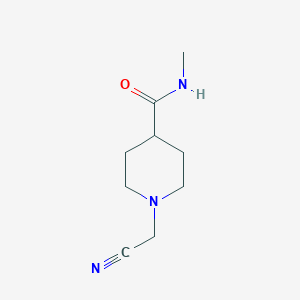
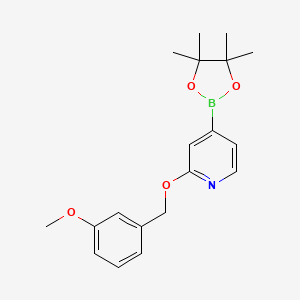
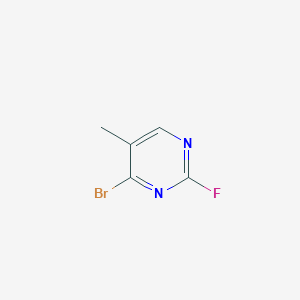
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
